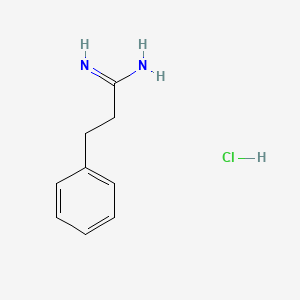

3-Phenylpropanimidamide hydrochloride

Description

Contextualization within Amidine and Imidamide Chemistry

3-Phenylpropanimidamide (B2384256) hydrochloride belongs to the class of organic compounds known as amidines. Amidines are characterized by the functional group RC(NR')NR''R''', where R represents an organic substituent. They are structurally related to amides and can be considered imine derivatives of amides. The term "imidamide" is often used interchangeably with "amidine."

These compounds are formally derived from carboximidic acids (R-C(=NH)OH), which are tautomers of amides. The chemistry of amidines is closely linked to that of imidates (R-C(=NR')OR''), which are esters of imididic acids. Imidates, particularly their hydrochloride salts known as Pinner salts, are common intermediates in the synthesis of amidines.

Scope and Significance of 3-Phenylpropanimidamide Hydrochloride as a Synthetic Building Block

The primary significance of this compound in organic synthesis is its function as a precursor for constructing heterocyclic compounds. The amidine moiety contains two nucleophilic nitrogen atoms, making it an effective binucleophile for reactions with molecules containing two electrophilic centers.

A prominent application is in the Pinner pyrimidine (B1678525) synthesis, a classic method for forming the pyrimidine ring system. slideshare.net In this reaction, an amidine is condensed with a 1,3-dicarbonyl compound, such as a β-diketone or a β-keto ester, under acidic or basic conditions. slideshare.net this compound serves as the N-C-N fragment that cyclizes with the C-C-C fragment of the dicarbonyl compound to form a substituted pyrimidine. Pyrimidines are a critical class of N-heterocycles found in nucleic acids and numerous pharmacologically active molecules. nih.gov

The general reaction involves the initial condensation of one of the amidine's nitrogen atoms with a carbonyl group, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The use of this compound introduces a 3-phenylpropyl substituent onto the pyrimidine core, a feature that can be leveraged in medicinal chemistry and materials science.

| 1,3-Dicarbonyl Reactant | Resulting Pyrimidine Core Structure |

| β-Diketone (e.g., Acetylacetone) | 4,6-Dimethylpyrimidine |

| β-Keto Ester (e.g., Ethyl Acetoacetate) | 4-Hydroxy-6-methylpyrimidine |

| Malonic Ester (e.g., Diethyl Malonate) | 4,6-Dihydroxypyrimidine |

This reactivity makes this compound a valuable intermediate for generating libraries of substituted pyrimidines for screening in drug discovery and other research areas.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenylpropanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSJACFIQOWCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504643 | |

| Record name | 3-Phenylpropanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24441-89-2 | |

| Record name | 24441-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylpropanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 3 Phenylpropanimidamide Hydrochloride

Reactions Involving the Amidine Functional Group

The nitrogen atoms of the amidine group in 3-phenylpropanimidamide (B2384256) can be targeted by electrophilic reagents, leading to N-alkylation and N-acylation products. These reactions are fundamental in modifying the structure and properties of the parent compound.

N-alkylation of amidines can be achieved using various alkylating agents, such as alkyl halides. For instance, the reaction of amidine derivatives with methyl iodide in the presence of a base like triethylamine (B128534) has been shown to yield N-methylated amidines. nih.gov This suggests that 3-phenylpropanimidamide would react similarly to afford the corresponding N-alkylated derivatives. The reaction proceeds via nucleophilic attack of one of the amidine nitrogen atoms on the alkylating agent. chemrxiv.orgnih.govoncohemakey.comresearchgate.netnih.govresearchgate.net

N-acylation of amidines can be accomplished using acylating agents like acyl chlorides or anhydrides. nih.govresearchgate.netsemanticscholar.org For example, the reaction of amidine derivatives with oxalyl chloride leads to the formation of five-membered condensed dihydroimidazolylbenzenesulfonamide derivatives. nih.gov It is anticipated that 3-phenylpropanimidamide would react with various acylating agents to yield N-acylated products, which can serve as intermediates for further transformations.

The following table summarizes representative N-alkylation and N-acylation reactions of amidine-like structures, providing a basis for the expected reactivity of 3-phenylpropanimidamide.

| Amidine Derivative | Reagent | Product | Reference |

| Substituted isonicotinamidine | Methyl iodide | N-methylisonicotinamidine derivative | nih.gov |

| Substituted pyrazine-2-carboxamidine | Methyl iodide | N-methylpyrazine-2-carboxamidine derivative | nih.gov |

| Amidine derivatives | Oxalyl chloride | Dihydroimidazolylbenzenesulfonamide derivative | nih.gov |

| N-(pyridin-2-ylmethyl)acetamide | Benzoyl chloride | N-Acetyl-N-(pyridin-2-ylmethyl)benzamide | semanticscholar.org |

The amidine functionality is a valuable precursor for the synthesis of a wide array of heterocyclic compounds. Through cyclization reactions, the core structure of 3-phenylpropanimidamide can be incorporated into various five-membered rings with different heteroatoms.

1,2,4-Oxadiazoles are commonly synthesized from amidoximes, which can be prepared from the corresponding amidines. The general strategy involves the reaction of an amidoxime (B1450833) with an acylating agent to form an O-acyl amidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole (B8745197) ring. nih.govrjptonline.orgresearchgate.netmdpi.comnih.gov While the direct conversion of 3-phenylpropanimidamide to an amidoxime is a necessary preceding step, the subsequent cyclization is a key reaction. Various reagents and conditions have been reported for this transformation, including the use of coupling agents like EDC·HCl or cyclizing agents under microwave irradiation. nih.govrjptonline.org

The following table illustrates the synthesis of 1,2,4-oxadiazole derivatives from amidoxime precursors, which are accessible from amidines.

| Amidoxime Derivative | Acylating Agent/Condition | Product | Reference |

| Benzamidoxime | 3-Aryl-acryloyl chlorides / Silica-supported, microwave irradiation | (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazole | nih.gov |

| 2-morpholinoquinoline-3-carbonitrile derived amidoxime | Benzoic acid / EDC·HCl | 2-morpholinoquinoline derivative of 1,2,4-oxadiazole | rjptonline.org |

| Aryl amidoximes | Methyl 2-chloro-2-oxoacetate | 3-(4-susbstituted-aryl)-1,2,4-oxadiazolyl-N-acylhydrozone | nih.gov |

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves the cyclization of thiosemicarbazide (B42300) precursors. ijpcbs.comnih.govjocpr.commdpi.comsbq.org.br Although not a direct reaction of the amidine group of 3-phenylpropanimidamide, the structural similarity and the presence of the C-N bond make it a relevant transformation for related starting materials. For instance, the reaction of benzoic acid with thiosemicarbazide can yield 5-phenyl-1,3,4-thiadiazol-2-amine. ijpcbs.comjocpr.com This suggests that derivatization of the amidine to a suitable precursor could open a pathway to thiadiazole heterocycles.

The table below provides examples of synthetic routes to 1,3,4-thiadiazole derivatives.

| Starting Material | Reagent | Product | Reference |

| Benzoic acid and thiosemicarbazide | - | 5-phenyl-1,3,4-thiadiazol-2-amine | ijpcbs.comjocpr.com |

| 2-hydroxybenzoic acid and thiosemicarbazide | - | 2-(5-amino-1,3,4-thiadiazole-2-yl) phenol | ijpcbs.comjocpr.com |

| Alkylidenecarbodithioate and hydrazonoyl halides | - | 1,3,4-thiadiazole derivatives containing 1,2,3-triazole moiety | mdpi.com |

The synthesis of oxathiadiazole compounds from amidine precursors is less commonly reported in the readily available literature. The construction of the oxathiadiazole ring typically involves specific reagents that can provide both the oxygen and sulfur atoms in the correct arrangement. Further research would be needed to delineate a specific synthetic pathway from 3-phenylpropanimidamide to an oxathiadiazole derivative.

The amidine moiety can participate in various other annulation reactions to form a range of heterocyclic systems. For example, the reaction of amidines with ynals catalyzed by a heterogeneous gold(I) catalyst has been shown to produce 2,4-disubstituted pyrimidines. researchgate.net Furthermore, the reaction of amidines with ketones in the presence of [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) can yield 1H-imidazole derivatives. researchgate.net These examples highlight the potential of 3-phenylpropanimidamide as a building block for the synthesis of diverse and potentially novel heterocyclic structures.

Halogenation Reactions (e.g., Bromination)

The phenyl group of 3-phenylpropanimidamide hydrochloride is susceptible to electrophilic aromatic substitution reactions, such as halogenation. wikipedia.orgmasterorganicchemistry.com Bromination, a common example of such a reaction, typically introduces a bromine atom onto the aromatic ring. The position of bromination (ortho, meta, or para) is directed by the activating or deactivating nature of the propanimidamide (B3024157) substituent. wvu.edu

While specific studies on the direct bromination of this compound are not extensively detailed in the provided results, the general principles of electrophilic aromatic bromination of similar compounds, like aromatic amines, provide valuable insight. acs.orgrsc.org For activated aromatic compounds, achieving regioselective monobromination can be challenging, often leading to mixtures of ortho and para products, as well as polybrominated species. acs.org To address this, various selective bromination methods have been developed. For instance, the use of 2,4,4,6-tetrabromocyclohexa-2,5-dienone in dichloromethane (B109758) or chloroform (B151607) has been reported as a simple and effective method for the monobromination of aromatic amines, predominantly at the para-position, without the need for protecting the amino group. rsc.org Another approach involves using ammonium (B1175870) bromide as the bromine source with an oxidant like Oxone in methanol (B129727) or water, which also favors para-substitution and avoids the use of hazardous molecular bromine. organic-chemistry.org

These methods highlight the strategies that could be employed for the selective bromination of the phenyl ring in this compound, which is a key step in the synthesis of halogenated analogues for structure-activity relationship (SAR) studies.

Transformations to Other Nitrogen-Containing Functional Groups (e.g., Guanidines)

The amidine functional group in this compound can be converted into other nitrogen-containing moieties, most notably guanidines. The synthesis of guanidines from amidines is a significant transformation in medicinal chemistry, as the guanidinium (B1211019) group is a common feature in many biologically active molecules. rsc.org

One of the classical methods for synthesizing guanidines involves the use of guanylating agents that react with amines. rsc.org Conversely, amidines can serve as precursors for guanidines. This transformation can be achieved through various synthetic routes. For example, amidines can react with cyanamides to form guanidines. organic-chemistry.org The reaction of an amidine with a suitable electrophilic nitrogen source can lead to the formation of the guanidine (B92328) core. rsc.org

Several reagents and conditions have been developed for the guanylation of amines, which can be adapted for the transformation of amidines. organic-chemistry.orgntnu.no For instance, 1H-pyrazole-1-carboxamidine hydrochloride is a common reagent for the guanylation of primary amines. ntnu.no While the direct conversion of this compound to a guanidine derivative is not explicitly described in the provided search results, the chemical principles of amidine chemistry suggest that such a transformation is feasible and would likely involve reaction with a suitable nitrogen-containing electrophile.

Applications in Chemical Synthesis and Advanced Materials Science

Considerations for Applications in Smart Materials Design

The design of smart materials, which are materials that respond to external stimuli with a change in their properties, is a rapidly advancing field of materials science. The incorporation of specific functional groups is a key strategy in the development of these materials. The imidamide group of 3-Phenylpropanimidamide (B2384256) hydrochloride offers several features that make it a compelling candidate for the design of stimuli-responsive polymers and other smart materials.

Furthermore, the ability of amidines to interact with carbon dioxide (CO2) to form amidinium carboxylates presents another avenue for creating stimuli-responsive materials. This reversible reaction can induce a switch in the hydrophilicity/hydrophobicity of a material, a property that is highly desirable for applications in areas such as switchable surfactants, and materials for carbon capture and release. While direct studies on 3-Phenylpropanimidamide hydrochloride are limited, the behavior of other amidine-containing polymers provides a strong basis for these potential applications.

The imidamide functionality can also participate in hydrogen bonding and coordination with metal ions. These interactions can be exploited to create self-healing materials and supramolecular assemblies. For instance, the incorporation of this compound into a polymer network could introduce reversible cross-linking points through hydrogen bonding. Upon damage, these bonds could reform, leading to the restoration of the material's integrity.

Table 1: Potential Stimuli-Responsive Applications of this compound in Smart Materials

| Stimulus | Potential Application | Mechanism of Action |

| pH | Controlled Drug Delivery | Protonation/deprotonation of the imidamide group leading to changes in polymer solubility and swelling. |

| CO2 | Switchable Surfactants, Carbon Capture | Reversible reaction with CO2 to form amidinium carboxylates, altering the material's polarity. |

| Mechanical Stress | Self-Healing Materials | Disruption and reformation of hydrogen bonds involving the imidamide group. |

| Metal Ions | Supramolecular Gels and Assemblies | Coordination of metal ions with the imidamide group to form cross-linked networks. |

Catalytic Applications

The utility of amidines and their derivatives as catalysts and ligands in organic synthesis is well-established. The nitrogen atoms in the imidamide group of this compound can act as Lewis bases and hydrogen bond donors, enabling the compound to participate in various catalytic processes.

One of the most significant potential catalytic applications of compounds containing the amidine moiety is in C-N cross-coupling reactions. These reactions are fundamental in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. While palladium-catalyzed C-N coupling reactions are prevalent, the development of efficient ligands is crucial for the success of these transformations. The bidentate nature of the imidamide group could allow this compound to act as a ligand for transition metals, facilitating the formation of carbon-nitrogen bonds.

Furthermore, the basicity of the amidine functional group suggests its potential use as an organocatalyst. Amidine-based catalysts have been employed in a variety of reactions, including Michael additions, Henry reactions, and transesterifications. The catalytic activity in these reactions often stems from the ability of the amidine to activate substrates through hydrogen bonding or by acting as a Brønsted base. The specific structure of this compound, with its phenylpropyl group, could offer unique steric and electronic properties that influence its catalytic activity and selectivity.

The hydrochloride salt form of the compound is also noteworthy. Amidinium salts have been utilized as catalysts in certain reactions, where the protonated form of the amidine plays a key role in the catalytic cycle. The controlled release of the free base form from the hydrochloride salt could also be a useful feature in designing catalytic systems with tunable activity.

Table 2: Potential Catalytic Roles of this compound

| Catalytic Role | Type of Reaction | Plausible Mechanism |

| Ligand | C-N Cross-Coupling Reactions | Coordination to a transition metal center (e.g., Palladium) to facilitate reductive elimination. |

| Organocatalyst | Michael Addition, Henry Reaction | Activation of substrates through hydrogen bonding or Brønsted base catalysis. |

| Phase Transfer Catalyst | Nucleophilic Substitution | Formation of ion pairs to facilitate the transfer of reactants between immiscible phases. |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Phenylpropanimidamide (B2384256) hydrochloride. Both ¹H and ¹³C NMR spectroscopy provide critical information regarding the chemical environment of each proton and carbon atom, respectively.

In ¹H NMR spectroscopy, the chemical shifts (δ), signal multiplicity, and integration values are used to assign the protons in the molecule. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between 7.2 and 7.4 ppm, as complex multiplets due to spin-spin coupling. The aliphatic protons of the propyl chain would resonate at higher fields. The methylene (B1212753) protons adjacent to the phenyl group (Cα-H₂) would likely appear as a triplet around 2.8-3.0 ppm. The methylene protons adjacent to the imidamide group (Cβ-H₂) would also be expected to be a triplet, shifted slightly downfield compared to a simple alkane due to the influence of the nitrogen-containing group, likely in the range of 2.5-2.7 ppm. The protons of the imidamide group itself (-C(=NH)NH₂) would be observable, often as broad signals due to quadrupole effects of the nitrogen atoms and chemical exchange, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms of the phenyl ring would produce signals in the aromatic region (approximately 125-140 ppm). The benzylic carbon (Cα) would be expected around 30-35 ppm, while the other methylene carbon of the propyl chain (Cβ) would resonate at a slightly different shift. The carbon atom of the imidamide group (-C(=NH)NH₂) is the most deshielded carbon and would appear significantly downfield, typically in the range of 160-170 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Phenylpropanimidamide Hydrochloride

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.20 - 7.40 | Multiplet |

| -CH₂-Phenyl | 2.80 - 3.00 | Triplet |

| -CH₂-C(NH)NH₂ | 2.50 - 2.70 | Triplet |

| -NH / -NH₂ | Variable (Broad) | Singlet (broad) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (imidamide) | 160 - 170 |

| C (aromatic, substituted) | 138 - 142 |

| C (aromatic, unsubstituted) | 125 - 130 |

| -CH₂-Phenyl | 30 - 35 |

| -CH₂-C(NH)NH₂ | 28 - 33 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the bonds within the molecule.

Key characteristic absorption bands would include the N-H stretching vibrations of the primary amine and imine groups of the imidamide moiety, which are expected to appear as a broad band in the region of 3100-3400 cm⁻¹. The C=N stretching vibration of the imine is a crucial indicator and typically absorbs in the 1640-1690 cm⁻¹ region. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the propyl chain will show bands just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be observed as a series of peaks in the 1450-1600 cm⁻¹ range. The presence of the hydrochloride salt may influence the N-H bending vibrations, which are typically found around 1600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Amidine) | Stretching | 3100 - 3400 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=N (Imine) | Stretching | 1640 - 1690 |

| N-H (Amidine Salt) | Bending | ~1600 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns of this compound. In a typical mass spectrum, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments would be detected.

The molecular ion peak [M]⁺ for the free base (C₉H₁₂N₂) would be observed at an m/z corresponding to its molecular weight (148.21 g/mol ). As a hydrochloride salt, analysis might show the molecular ion of the free base or protonated molecule [M+H]⁺ at m/z 149.22.

Common fragmentation patterns for this structure would likely involve the cleavage of the propyl chain. A significant fragment would be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a very stable carbocation formed by rearrangement of the benzyl (B1604629) fragment resulting from cleavage of the Cα-Cβ bond. Another possible fragmentation is the loss of the amidine group, leading to other characteristic fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, which in turn allows for the determination of the elemental composition, confirming the molecular formula.

Table 4: Expected Mass Spectrometry Fragments for 3-Phenylpropanimidamide

| m/z | Possible Fragment Ion | Formula |

|---|---|---|

| 149 | [M+H]⁺ | [C₉H₁₃N₂]⁺ |

| 148 | [M]⁺ | [C₉H₁₂N₂]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

| 77 | Phenyl ion | [C₆H₅]⁺ |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification and assessment of the purity of this compound.

Column Chromatography: This technique can be employed for the purification of the compound on a larger scale. Due to the polar nature of the hydrochloride salt, a polar stationary phase like silica (B1680970) gel or alumina (B75360) could be used. The mobile phase would typically be a mixture of a polar organic solvent (e.g., methanol (B129727) or ethanol) and a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate), with the polarity adjusted to achieve optimal separation from impurities.

Reverse-Phase Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is a highly efficient method for assessing the purity of this compound. A reverse-phase column (e.g., C18) would be suitable, where the stationary phase is nonpolar. The mobile phase would be a polar mixture, typically consisting of water (often with a buffer and an ion-pairing agent to improve peak shape for the salt) and an organic modifier like acetonitrile (B52724) or methanol. The composition of the mobile phase can be run in an isocratic or gradient mode to ensure the separation of all components. Detection is commonly performed using a UV detector, set at a wavelength where the phenyl group shows strong absorbance (around 254 nm). The purity is determined by the area percentage of the main peak in the chromatogram.

Table 5: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (with 0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient |

Theoretical and Computational Studies of 3 Phenylpropanimidamide Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules. mdpi.com These methods allow for the detailed examination of molecular orbitals and the distribution of electron density, which are fundamental to understanding a molecule's chemical behavior.

For a molecule like 3-Phenylpropanimidamide (B2384256) hydrochloride, DFT calculations could be employed to determine key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions indicate the molecule's ability to donate and accept electrons, respectively. nih.gov A smaller HOMO-LUMO energy gap generally suggests higher reactivity. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. In 3-Phenylpropanimidamide hydrochloride, the amidinium group would be expected to be a primary site for electrostatic interactions.

Hypothetical Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 8.2 D | Measures the overall polarity of the molecule |

Molecular Modeling and Simulation for Conformational Analysis and Intermolecular Interactions

Molecular modeling and simulations, such as molecular dynamics (MD), provide insights into the conformational flexibility and intermolecular interactions of a molecule. nih.govdovepress.com These methods are crucial for understanding how a molecule behaves in different environments and interacts with other molecules.

A conformational analysis of this compound would involve identifying the stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds, such as the C-C bonds in the propyl chain and the C-N bond of the amidinium group. The resulting potential energy surface would reveal the most probable shapes the molecule can adopt.

MD simulations can further be used to study the interactions of this compound with solvent molecules or other solutes. whiterose.ac.uk By simulating the movement of atoms over time, one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions, which are critical for its behavior in a solution. dovepress.com

Hypothetical Conformational and Interaction Energy Data for this compound

| Parameter | Hypothetical Value | Description |

| Global Minimum Conformer Energy | 0 kcal/mol | The most stable conformation of the molecule |

| Rotational Barrier (C-C) | 3.5 kcal/mol | Energy required to rotate around a C-C single bond |

| Hydrogen Bond Energy with Water | -5.8 kcal/mol | Strength of a typical hydrogen bond with a water molecule |

| van der Waals Interaction Energy | -2.1 kcal/mol | Contribution of weaker, non-electrostatic interactions |

Structure-Reactivity Relationship Investigations through Computational Approaches

Computational approaches can be used to establish quantitative structure-reactivity relationships (QSRR), which correlate a molecule's structural or electronic features with its chemical reactivity. chemrxiv.org These models are valuable for predicting the reactivity of new compounds without the need for experimental synthesis and testing.

For this compound, a QSRR study could involve calculating a series of molecular descriptors, such as electronic properties (e.g., HOMO/LUMO energies, partial charges), steric parameters (e.g., molecular volume, surface area), and topological indices. These descriptors would then be correlated with experimentally determined or computationally predicted reactivity data, such as reaction rates or equilibrium constants for a specific reaction.

By applying statistical methods like multiple linear regression, a mathematical model can be developed that predicts the reactivity of related compounds based on their calculated descriptors. This approach can guide the design of new molecules with desired reactivity profiles. mdpi.com

Hypothetical QSRR Model for the Reactivity of this compound Analogs

| Descriptor | Hypothetical Coefficient | p-value | Interpretation |

| LUMO Energy | -0.85 | < 0.01 | Lower LUMO energy correlates with higher reactivity |

| Molecular Volume | 0.15 | 0.05 | Larger molecules show slightly increased reactivity |

| Charge on Amidinium Carbon | 1.20 | < 0.01 | Higher positive charge enhances reactivity |

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 3-Phenylpropanimidamide hydrochloride?

- Methodological Answer : Synthesis typically involves condensation and cyclization steps. For example, analogous hydrochloride compounds are synthesized via refluxing intermediates with reagents like SOCl₂ in dichloromethane, followed by purification using column chromatography . A general protocol may include:

- Step 1 : Reacting 3-phenylpropanimidamide with HCl gas in anhydrous ethanol under controlled temperature (0–5°C).

- Step 2 : Isolation via vacuum filtration and recrystallization in ethanol/ether mixtures.

- Critical Parameters : Maintain anhydrous conditions to avoid hydrolysis; monitor pH during HCl addition to prevent over-protonation.

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and amidine protons (δ 8.1–8.5 ppm). Compare with reference spectra of structurally similar compounds (e.g., fadrozole hydrochloride) .

- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns. For example, a peak at m/z 195.1 corresponds to the free base (C₉H₁₁N₂⁺).

- HPLC Purity Analysis : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA; validate purity ≥98% .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Engineering Controls : Use fume hoods for synthesis and handling; install emergency showers/eyewash stations .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use N95 masks during powder handling to prevent inhalation .

- Storage : Store in airtight containers at 2–8°C; avoid exposure to moisture to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound?

- Methodological Answer :

- Solvent Selection : Test polar aprotic solvents (e.g., acetonitrile) for condensation steps to enhance reaction kinetics .

- Catalyst Screening : Evaluate triethylamine or DIPEA as bases to neutralize HCl byproducts and drive reactions forward.

- Microwave-Assisted Synthesis : Adapt protocols from metformin hydrochloride synthesis (e.g., 100 W, 80°C, 10 minutes) to reduce reaction time by 50% .

- Table 1 : Optimization Variables

| Variable | Tested Range | Optimal Condition |

|---|---|---|

| Temperature | 60–120°C | 80°C |

| Catalyst Loading | 1–5 mol% | 3 mol% |

| Reaction Time | 2–12 h | 6 h |

Q. How to resolve discrepancies in reported pharmacological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., cell lines, incubation time) using reference standards (e.g., doxapram hydrochloride for respiratory studies) .

- Meta-Analysis : Compare IC₅₀ values across studies; identify outliers due to impurities (e.g., residual solvents) via GC-MS .

- Mechanistic Studies : Use patch-clamp electrophysiology or fluorescent probes to confirm target engagement (e.g., ion channel modulation) .

Q. What strategies enhance the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS .

- Lyophilization : Prepare lyophilized powder with cryoprotectants (e.g., trehalose) to prevent hydrolysis.

- Light Sensitivity : Store in amber vials; monitor UV-Vis absorbance (λ = 270 nm) for photo-degradation .

Q. How to design assays to evaluate the biological activity of this compound?

- Methodological Answer :

- In Vitro Models : Use HEK293 cells expressing target receptors (e.g., NMDA receptors) for electrophysiological recordings .

- Dose-Response Curves : Prepare 10-point serial dilutions (1 nM–100 µM); calculate EC₅₀/IC₅₀ using nonlinear regression (GraphPad Prism).

- Controls : Include positive controls (e.g., memantine hydrochloride for neuroactivity studies) and vehicle-only controls .

Key Notes for Experimental Design

- Contradiction Analysis : Cross-validate conflicting data by repeating experiments with independent batches and orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .

- Data Documentation : Follow guidelines for chemical information retrieval and citation (e.g., CAS registry numbers, primary literature references) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.